1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole
Description
Properties
CAS No. |
871110-08-6 |
|---|---|
Molecular Formula |
C16H13FN2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-methylsulfanyl-3-phenylpyrazole |
InChI |
InChI=1S/C16H13FN2S/c1-20-16-11-15(12-5-3-2-4-6-12)18-19(16)14-9-7-13(17)8-10-14/h2-11H,1H3 |
InChI Key |
WVKXVQHSTYRTPP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NN1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Dicarbonyl or α,β-Unsaturated Ketone Bearing Methylthio Group
The methylthio substituent at C-5 can be introduced by starting from methylthio-substituted acetophenone derivatives or by post-functionalization of diketones. For example, methylthioacetophenone derivatives can be prepared by nucleophilic substitution of halogenated acetophenones with methylthiolate salts.
Preparation of 4-Fluorophenylhydrazine
4-Fluorophenylhydrazine is commercially available or can be synthesized by reduction of 4-fluoronitrobenzene derivatives.
Cyclization to Form the Pyrazole Ring
The key step is the condensation of the diketone or α,β-unsaturated ketone intermediate with 4-fluorophenylhydrazine. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and elimination of water to form the pyrazole ring.
Reaction Conditions
- Solvent: Dimethylformamide (DMF) or ethanol are commonly used solvents.
- Temperature: Typically heated to 80–100 °C to promote cyclization.
- Time: Reaction times vary from 1 to 5 hours depending on substrate reactivity.
- Stoichiometry: Equimolar amounts of hydrazine and diketone are used, sometimes with slight excess of hydrazine to drive the reaction.
Optimization Parameters
- Temperature and reaction time are critical for yield optimization.
- The presence of acid or base catalysts can influence the reaction rate and selectivity.
- Workup procedures often involve extraction with organic solvents and purification by column chromatography.
Representative Preparation Method (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Methylthio-substituted acetophenone + DMF-DMA, 100 °C, 5 h | Formation of α,β-unsaturated ketone intermediate | 70–80 |
| 2 | Intermediate + 4-fluorophenylhydrazine, ethanol, 85 °C, 2 h | Cyclization to form pyrazole ring | 60–65 |
| 3 | Workup: Extraction with DCM, washing with brine, drying over MgSO4 | Purification by silica gel chromatography | - |
This method is consistent with procedures reported for related 3,5-diarylpyrazoles and 1-aryl-3,5-dimethylpyrazoles, where hydrazine derivatives react with diketones or α,β-unsaturated ketones under heating in polar solvents.
Detailed Research Findings
- A study on N-substituted pyrazoles demonstrated that the simultaneous addition of reagents at low temperature followed by heating improves yield and reproducibility.
- The presence of weak acids or bases during the reaction has minor effects on yield, indicating robustness of the cyclization step.
- The use of DMF as solvent and heating at 85 °C for 1.5 hours is effective for pyrazole formation from substituted acetophenones and hydrazines.
- Hydrazone intermediates derived from aryl aldehydes can also be used in one-pot syntheses of 3,5-diarylpyrazoles, which may be adapted for methylthio-substituted analogs.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Method A | Methylthioacetophenone + 4-fluorophenylhydrazine | DMF, 85 °C, 1.5–2 h | 60–65 | Conventional cyclization |
| Method B | α,β-Unsaturated ketone + hydrazine derivative | Ethanol, reflux, 2 h | 55–70 | Two-step Knoevenagel + cyclization |
| Method C | Phenacyl bromide + benzal hydrazone | Reflux with DMSO additive | 50–75 | Modular one-pot synthesis |
Chemical Reactions Analysis
Chalcone-Hydrazine Cyclocondensation
A one-pot method uses chalcones and arylhydrazines with copper triflate and ionic liquid catalysts ([bmim]PF6) to form pyrazoline intermediates, followed by in situ oxidation to yield 1,3,5-trisubstituted pyrazoles .
Example protocol:
-
Reactants: 4-Fluorophenylhydrazine, substituted chalcone
-
Catalysts: Cu(OTf)2 (10 mol%), [bmim]PF6 (15 mol%)
-
Conditions: 80°C, 12 hours
1,3-Diketone Cyclization
Reaction of 1,3-diketones with hydrazines under mild conditions produces pyrazoles. Ethylene glycol facilitates room-temperature synthesis with 70–95% yields .
Key steps:
-
Nucleophilic addition of hydrazine to diketone
-
Intramolecular cyclization
Methylthio Group Reactivity
The methylthio (-SMe) group undergoes oxidation and nucleophilic substitution :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to Sulfone | H2O2, AcOH, 85°C | -SO2Me | 68% | |
| Alkylation | RX, K2CO3, DMF | -SR | 75% |
Fluorophenyl Ring Modifications
The 4-fluorophenyl group participates in electrophilic aromatic substitution (e.g., nitration, halogenation) and cross-coupling reactions (e.g., Suzuki):
Suzuki coupling example:
-
Reactants: 4-Fluorophenylboronic acid, aryl halide
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: K2CO3
-
Solvent: DME/H2O (3:1)
N-Alkylation/Arylation
The pyrazole nitrogen undergoes alkylation with alkyl halides or arylation via Buchwald-Hartwig coupling:
| Substrate | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| This compound | CH3I, K2CO3 | N-methylated derivative | 78% | |
| Same substrate | PhB(OH)2, Pd(OAc)2 | N-aryl derivative | 65% |
C-H Activation
Directed C-H bond functionalization at the 4-position of the pyrazole core is achieved using palladium catalysts:
Example:
Solvent Effects
Physicochemical studies in DMSO/N-methylpyrrolidone (NMP) reveal strong solute-solvent interactions, with excess molar volume () becoming more negative at higher concentrations due to polar interactions :
| Solvent System | (×10⁻⁴ mol dm⁻³) | Interaction Type |
|---|---|---|
| DMSO | -1.24 ± 0.03 | H-bonding |
| NMP | -1.87 ± 0.05 | Dipole-dipole |
Biological Target Interactions
The compound shows affinity for:
Stability and Decomposition
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with major mass loss (90%) occurring between 250–400°C . Hydrolytic stability studies in pH 7.4 buffer indicate <5% degradation over 24 hours at 37°C .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole as an anticancer agent. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this pyrazole derivative effectively reduced the viability of breast cancer cells by modulating signaling pathways involved in cell survival and apoptosis .
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in animal models of arthritis . This property suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, indicating its potential use in developing new antibiotics . Its mechanism of action may involve disrupting bacterial cell membrane integrity.
Agricultural Science
Pesticide Development
In agricultural applications, this compound is being explored as a potential pesticide. Its structural characteristics allow for the design of molecules that can target specific pests while minimizing harm to beneficial insects. Preliminary studies suggest that derivatives of this pyrazole can effectively control pest populations without significant environmental impact .
Herbicide Potential
Additionally, there is ongoing research into the herbicidal properties of this compound. Its ability to inhibit plant growth by interfering with key metabolic pathways makes it a candidate for herbicide formulation . Field trials are necessary to evaluate its efficacy and safety in real-world agricultural settings.
Material Science
Polymer Chemistry
The unique properties of this compound have led to its application in polymer science. It can be used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research is focused on incorporating this compound into polymer matrices to create materials suitable for high-performance applications .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study concluded that this compound could serve as a lead structure for developing new anticancer drugs targeting specific pathways involved in tumor growth.
Case Study 2: Agricultural Application
Field trials conducted on crops treated with formulations containing this compound showed a marked decrease in pest populations without affecting non-target species. This study supports the viability of using this compound as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorophenyl and methylthio groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
- Halogen Effects : Chloro (Cl) and fluoro (F) substituents at position 1 influence crystal packing and intermolecular interactions. For example, Cl in Compound 4 increases molecular polarizability compared to F in Compound 5 .
- Sulfur-Containing Groups : Methylthio (-SMe) and methylsulfonyl (-SO₂Me) groups modulate electronic properties and binding affinity. The -SO₂Me group in improves solubility and target engagement .
- Aromatic Extensions : Naphthalene substituents () enhance π-π stacking, which correlates with improved binding to hydrophobic enzyme pockets .
Key Insights :
- Halogen vs. Sulfur Effects : Chlorine substituents (e.g., Compound 31a) improve enzyme inhibition but may increase toxicity, while fluorine (Compound 31b) enhances bioavailability .
- Trifluoromethyl (-CF₃) Groups : These improve metabolic stability and target selectivity, as seen in antifungal and anti-inflammatory agents .
Biological Activity
1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.35 g/mol. The structure includes a pyrazole ring substituted with a fluorophenyl group and a methylthio moiety, contributing to its unique biological profile.
Research indicates that compounds in the pyrazole class, including this compound, exhibit various mechanisms of action:
- Antiviral Activity : Pyrazole derivatives have shown significant antiviral properties. For instance, related compounds have been demonstrated to inhibit replication of viruses such as hepatitis C and HIV through mechanisms involving cyclooxygenase-2 suppression and reverse transcriptase inhibition .
- Anticancer Properties : The compound has potential as an antileukemia agent, with studies showing that certain analogs can induce apoptosis in cancer cells . The presence of the fluorine atom enhances the compound's lipophilicity, which may improve cell membrane permeability and bioavailability.
Biological Activity Summary
Case Studies
- Antiviral Efficacy : A study conducted by Ndungu et al. (2024) highlighted the efficacy of pyrazole derivatives against measles virus (MeV), with an EC50 value indicating potent antiviral activity at low concentrations. This suggests that this compound could be optimized for similar antiviral applications .
- Anticancer Activity : In a lead optimization study focusing on antileukemia agents, compounds structurally related to this compound were synthesized and evaluated for their biological activity. Results indicated significant cytotoxic effects on leukemia cell lines, suggesting a promising avenue for further research .
Q & A
Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of hydrazide derivatives or condensation of substituted diketones with hydrazines. For example, cyclization using phosphorus oxychloride at elevated temperatures (e.g., 120°C) is a key step, as demonstrated in pyrazole derivatives with similar substituents . Optimization includes adjusting solvent systems (e.g., ethanol/acetic acid mixtures) and reaction times (e.g., 7–16 hours) to improve yields. Monitoring intermediates via TLC and using silica gel chromatography for purification are critical for isolating the target compound .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C–S stretch for methylthio groups, C–F stretch for fluorophenyl).
- NMR (¹H/¹³C) : Confirms substituent positions and aromatic proton environments. For instance, the 4-fluorophenyl group shows distinct splitting patterns in ¹H NMR .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings and pyrazole core, critical for understanding conformational stability. Example: Dihedral angles of ~16–50° between substituents and the pyrazole ring were reported in structurally similar compounds .
Advanced Research Questions
Q. How does the conformational flexibility of the pyrazole core influence biological activity, and what structural insights can X-ray data provide?
Methodological Answer: X-ray studies reveal that substituent orientation impacts intermolecular interactions. For example, the methoxyphenyl and fluorophenyl groups in analogous compounds form dihedral angles of 16.8°–80.2° with the pyrazole ring, affecting hydrogen bonding and crystal packing . Advanced analysis involves comparing torsion angles (e.g., N–N–C–S in methylthio groups) to correlate conformation with bioactivity. Computational modeling (DFT) can further predict energetically stable conformers for SAR studies .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., antimicrobial vs. anti-inflammatory activity)?
Methodological Answer:
- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, COX inhibition for anti-inflammatory evaluation) to minimize variability .
- Analytical Validation : Cross-validate purity (>95% by HPLC) and structural integrity (via HRMS) to exclude impurities as confounding factors .
- Dose-Response Studies : Establish EC₅₀ values under controlled conditions (e.g., pH, temperature) to clarify potency discrepancies .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrazole derivatives?
Methodological Answer:
- Substituent Variation : Systematically replace fluorophenyl/methylthio groups with electron-withdrawing (e.g., –CF₃) or donating (e.g., –OCH₃) moieties to assess electronic effects .
- Bioisosteric Replacement : Substitute sulfur in methylthio with selenium or oxygen to evaluate pharmacokinetic impacts .
- In Silico Screening : Use molecular docking (e.g., AutoDock) to predict binding affinities for targets like cyclooxygenase-2 or bacterial enzymes .
Q. How can byproducts during synthesis be identified and minimized?
Methodological Answer:
- LC-MS Monitoring : Detect early-stage intermediates (e.g., hydrazide precursors) to optimize reaction times and prevent over-cyclization .
- Side-Chain Protection : Protect reactive sites (e.g., –NH₂ in hydrazines) using Boc groups to reduce undesired cross-reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may reduce dimerization compared to ethanol, as shown in triazole-pyrazole hybrid syntheses .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
